![molecular formula C12H13N3O B2379891 1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone CAS No. 1545165-11-4](/img/structure/B2379891.png)
1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone, also known as DMPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMPE is a heterocyclic compound that contains both pyridine and imidazole rings. It has a molecular formula of C13H14N4O and a molecular weight of 242.28 g/mol.
Scientific Research Applications
Antifungal Activity
The compound has been explored for its potential antifungal properties. Studies have synthesized and tested derivatives of this compound for their in vitro antifungal activity, showing moderate effectiveness against strains of Candida parapsilosis, Candida pseudotropicalis, and Candida glabrata (Mamolo et al., 2003).
Antimicrobial Activity
Another significant application area is antimicrobial activity. For instance, derivatives of this compound have shown promising results in antimicrobial activity studies. A study synthesized a derivative and evaluated its antimicrobial activity, noting significant effectiveness with minimum inhibitory concentration (MIC) values ranging from 30.2 - 43.2 μg cm-3 (Salimon et al., 2011).
Antiviral Properties
Research has also been conducted on its antiviral properties. For example, derivatives were synthesized and tested for their cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, revealing potential utility in combating viral infections (Attaby et al., 2006).
Cytotoxicity and Cancer Research
This compound has been a focus in cancer research due to its cytotoxic properties. Various studies have synthesized derivatives and evaluated them for in vitro cytotoxicity against different human cancer cell lines, showing notable potential as anticancer agents (Alam et al., 2018).
DNA Binding and Cleavage Studies
The compound's derivatives have been investigated for their ability to bind to DNA and their potential in DNA cleavage, which is crucial in understanding drug interactions at the molecular level. Research shows these compounds can bind to DNA and exhibit nuclease activity, which might be important in developing new pharmaceuticals (Kumar et al., 2012).
properties
IUPAC Name |
1-[6-(4,5-dimethylimidazol-1-yl)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-9(2)15(7-14-8)12-5-4-11(6-13-12)10(3)16/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRWAHLDXCWZHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=NC=C(C=C2)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

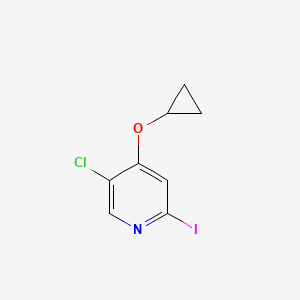
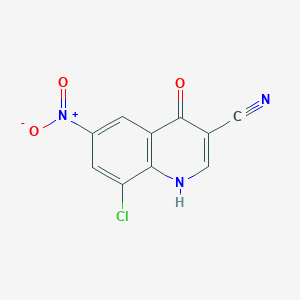
![[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2379810.png)
![3-[1-(Carboxymethyl)cyclohexyl]propanoic acid](/img/structure/B2379813.png)
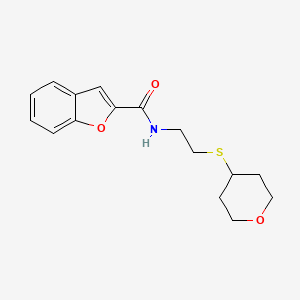
![(E)-4-(Dimethylamino)-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]but-2-enamide](/img/structure/B2379817.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2379819.png)

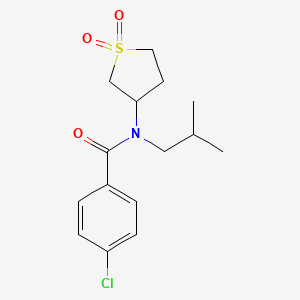
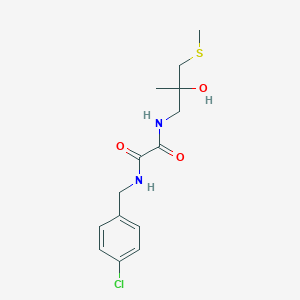

![3-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2379826.png)
![1-(5-(4-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2379829.png)
